Descarboxymethyl treprostinil

Description

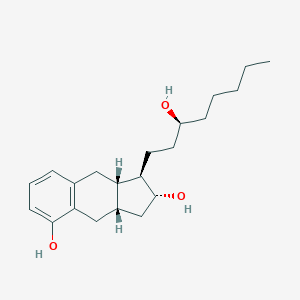

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R,3aS,9aS)-1-[(3S)-3-hydroxyoctyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalene-2,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O3/c1-2-3-4-7-16(22)9-10-17-18-11-14-6-5-8-20(23)19(14)12-15(18)13-21(17)24/h5-6,8,15-18,21-24H,2-4,7,9-13H2,1H3/t15-,16-,17+,18-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTGPMEMKMRVGNE-HUTLKBDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](CC[C@H]1[C@@H](C[C@H]2[C@@H]1CC3=C(C2)C(=CC=C3)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101692-02-8 | |

| Record name | Descarboxymethyl treprostinil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101692028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DESCARBOXYMETHYL TREPROSTINIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3U17TZJ64 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Descarboxymethyl Treprostinil

This guide provides an in-depth exploration of the synthesis and characterization of Descarboxymethyl treprostinil, a critical intermediate in the manufacturing of the potent vasodilator, Treprostinil. Intended for researchers, medicinal chemists, and professionals in drug development, this document offers a detailed examination of the synthetic pathways, purification strategies, and analytical methodologies required for the robust production and quality control of this pivotal compound.

Introduction: The Significance of this compound in Prostacyclin Analogue Synthesis

This compound, chemically known as (1R,2R,3aS,9aS)-1-[(3S)-3-hydroxyoctyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalene-2,5-diol, is the immediate precursor to Treprostinil, a stable synthetic analog of prostacyclin.[1][2] Treprostinil is a cornerstone therapy for pulmonary arterial hypertension (PAH), where it functions as a potent vasodilator and inhibitor of platelet aggregation.[3] The synthesis of high-purity Treprostinil is intrinsically dependent on the quality of its penultimate intermediate, this compound. Therefore, a thorough understanding and precise control of the synthesis and characterization of this "triol intermediate" are paramount for the successful and compliant manufacturing of the final active pharmaceutical ingredient (API).[1][4]

This guide will elucidate the synthetic journey to obtain this compound, drawing from established methodologies for Treprostinil synthesis, and will further detail the analytical techniques essential for its comprehensive characterization.

Synthesis of this compound: A Strategic Approach

The synthesis of this compound is not typically an end in itself but rather a crucial stage in the total synthesis of Treprostinil. The methodologies presented here are based on established routes to Treprostinil, wherein this compound is the final intermediate before the introduction of the carboxymethyl side chain.[5]

A prominent and innovative approach to constructing the core benzindene structure of prostacyclin analogs involves the Pauson-Khand reaction.[5] This powerful organometallic cycloaddition reaction enables the efficient formation of a cyclopentenone ring system, which is a key architectural feature of this compound.

The overall synthetic strategy can be visualized as a convergent process, culminating in the formation of the triol intermediate.

Caption: A generalized workflow for the synthesis of this compound.

Key Synthetic Steps and Mechanistic Considerations

A plausible synthetic route, adapted from known Treprostinil syntheses, is outlined below.[5][6]

Step 1: Preparation of the Enyne Precursor

The synthesis commences with the preparation of a suitably functionalized aromatic core and a chiral side chain. The aromatic piece is typically a protected hydroxy-substituted benzene derivative bearing an alkene moiety. The chiral side chain contains a terminal alkyne. These two fragments are then coupled to form the enyne precursor necessary for the Pauson-Khand reaction. The stereochemistry of the side chain is crucial for the final biological activity of Treprostinil and is established early in the synthesis.

Step 2: The Pauson-Khand Reaction

The cornerstone of this synthetic approach is the intramolecular Pauson-Khand reaction. This cobalt-catalyzed [2+2+1] cycloaddition of the alkene, alkyne, and carbon monoxide (from the cobalt carbonyl complex) constructs the fused cyclopentenone ring system.[5] The reaction conditions, including the choice of cobalt catalyst and reaction temperature, are critical for achieving high yield and stereoselectivity. Recent advancements have explored the use of continuous flow reactors to improve the safety and scalability of this key transformation.[5]

Step 3: Post-Cyclization Modifications

Following the successful cyclization, a series of transformations are required to elaborate the cyclopentenone into the desired triol structure of this compound. These steps typically involve:

-

Reduction of the enone: The ketone functionality in the newly formed cyclopentenone ring is stereoselectively reduced to a hydroxyl group.

-

Deprotection: Any protecting groups on the hydroxyl functionalities are removed to yield the final triol.

The choice of reducing agents and deprotection strategies is guided by the specific protecting groups employed in the synthesis and the need to preserve the stereochemical integrity of the molecule.

Illustrative Synthetic Protocol (Conceptual)

The following is a conceptual protocol, and specific reagents and conditions may vary based on the chosen protecting group strategy and scale of the synthesis.

-

Enyne Formation: Couple a protected allyl-substituted iodobenzene with a chiral propargyl alcohol derivative via a Sonogashira or similar cross-coupling reaction.

-

Pauson-Khand Cyclization: Treat the resulting enyne with a stoichiometric or catalytic amount of a cobalt carbonyl complex (e.g., Co₂(CO)₈) in a suitable solvent under a carbon monoxide atmosphere. The reaction may be promoted by heat or light.

-

Ketone Reduction: After isolation of the cyclopentenone product, perform a stereoselective reduction of the ketone using a suitable reducing agent, such as sodium borohydride in the presence of a chelating agent to direct the stereochemistry.

-

Deprotection: Remove all protecting groups to afford this compound. The choice of deprotection conditions will depend on the nature of the protecting groups used (e.g., acid-labile, base-labile, or hydrogenolysis-labile groups).

-

Purification: The final compound is purified by column chromatography on silica gel to yield this compound of high purity.

Characterization and Quality Control

The comprehensive characterization of this compound is essential to ensure its identity, purity, and suitability for the subsequent synthesis of Treprostinil. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₂₁H₃₂O₃ | [7] |

| Molecular Weight | 332.48 g/mol | [8] |

| CAS Number | 101692-02-8 | [9] |

| Appearance | White to off-white solid | (Typical) |

| Solubility | Soluble in methanol, ethanol, and other organic solvents | (Typical) |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides detailed information about the structure of the molecule. Key signals would include those for the aromatic protons, the protons of the aliphatic rings and side chain, and the hydroxyl protons. The coupling patterns and chemical shifts are indicative of the stereochemistry of the molecule.

-

¹³C NMR: The carbon NMR spectrum confirms the number and types of carbon atoms in the molecule.

Mass Spectrometry (MS):

Mass spectrometry is used to confirm the molecular weight of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition. A Certificate of Analysis for a reference standard indicates that the mass spectrum conforms to the structure.[10]

Infrared (IR) Spectroscopy:

The IR spectrum would show characteristic absorption bands for the hydroxyl (O-H) groups (broad band around 3300 cm⁻¹), C-H stretching of aromatic and aliphatic groups, and C-O stretching.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC):

HPLC is the primary technique for assessing the purity of this compound and for identifying and quantifying any related impurities. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.[11][12] Detection is commonly performed using a UV detector.[11][12]

A representative HPLC method for related compounds could be adapted as follows:

-

Column: C18, 5 µm, 4.6 x 250 mm

-

Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at an appropriate wavelength (e.g., 210-230 nm)[11]

-

Temperature: Ambient or controlled column temperature

The method must be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

For higher sensitivity and specificity, especially for the detection of trace impurities, LC-MS/MS is a powerful tool.[13][14] This technique couples the separation power of HPLC with the mass analysis capabilities of a mass spectrometer, allowing for the confident identification of known and unknown impurities based on their mass-to-charge ratio and fragmentation patterns.

Caption: A typical workflow for the analytical characterization of this compound.

Conclusion: A Foundation for High-Quality API Synthesis

The synthesis and rigorous characterization of this compound are foundational to the production of high-quality Treprostinil. The synthetic strategies, particularly those employing the Pauson-Khand reaction, offer an efficient route to this key triol intermediate. The subsequent application of a comprehensive suite of analytical techniques, including NMR, MS, and validated chromatographic methods, is indispensable for ensuring the identity and purity of the compound. This in-depth understanding and control over the synthesis and analysis of this compound ultimately contribute to the safety and efficacy of the final Treprostinil drug product.

References

- UCL Discovery. (n.d.). Synthetic routes to treprostinil N-acyl methylsulfonamide. Retrieved from University College London's Research Repository.

- SEARCH. (n.d.). Synthetic routes to treprostinil N-acyl methylsulfonamide.

- Google Patents. (n.d.). US8748657B2 - Process to prepare treprostinil.

- Organic & Biomolecular Chemistry. (n.d.). Synthesis of treprostinil: key Claisen rearrangement and catalytic Pauson–Khand reactions in continuous flow.

- Google Patents. (n.d.). US10077225B2 - Synthesis of intermediate for treprostinil production.

- CERTIFICATE OF ANALYSIS. (n.d.). This compound.

-

Biosynth. (n.d.). This compound | 101692-02-8 | BEA69202. Retrieved from .

- PubChem. (n.d.). This compound.

-

Synblock. (n.d.). CAS 101692-02-8 | (1R,2R,3aS,9aS)-1-((S)-3-Hydroxyoctyl)-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]naphthalene-2,5-diol. Retrieved from .

-

Echemi. (n.d.). (1R,2R,3aS,9aS)-1-((S)-3-hydroxyoctyl)-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]naphthalene-2,5-diol. Retrieved from .

-

Venkatasai Life Sciences. (n.d.). This compound | 101692-02-8. Retrieved from .

- topicresearchers. (n.d.). Treprostinil HPLC Method: Precise Analytical Techniques.

- Huateng Pharma. (n.d.). (1R,2R,3aS,9aS)-1-((S)-3-hydroxyoctyl)-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]naphthalene-2,5-diol.

-

Clearsynth. (n.d.). This compound | CAS No. 101692-02-8. Retrieved from .

-

iChemical. (n.d.). 3-hydroxyoctyl)-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]naphthalene-2,5-diol, CAS No. 101692-02-8. Retrieved from .

-

PubMed Central. (n.d.). Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method: Experimental and clinical applications in ischemia-reperfusion injury. Retrieved from .

- Asian Journal of Research in Chemistry and Pharmaceutical Sciences. (n.d.). A NEW ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR TREPROSTINIL BY USING RP-HPLC IN BULK FORM.

- EPO. (n.d.). IMPROVED PROCESS FOR THE PREPARATION OF TREPROSTINIL AND DERIVATIVES THEREOF - Patent 2861554.

-

BLDpharm. (n.d.). 101692-02-8|(1R,2R,3aS,9aS)-1-((S)-3-Hydroxyoctyl). Retrieved from .

- Google Patents. (n.d.). US11723887B2 - Process to prepare treprostinil, the active ingredient in Remodulin®.

- Heritage Research Journal. (n.d.). Liquid Chromatographic Method Development and Validation for the Quantitation of Treprostinil in Bulk and Dosage Form.

- PubMed. (2024). Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method: Experimental and clinical applications in ischemia-reperfusion injury.

-

Sigma-Aldrich. (n.d.). Analytical Reference Materials for Pharma QC. Retrieved from .

- The ABC's of Reference Standard Management. (n.d.).

Sources

- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 2. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]

- 3. IMPROVED PROCESS FOR THE PREPARATION OF TREPROSTINIL AND DERIVATIVES THEREOF - Patent 2861554 [data.epo.org]

- 4. US8748657B2 - Process to prepare treprostinil - Google Patents [patents.google.com]

- 5. Synthesis of treprostinil: key Claisen rearrangement and catalytic Pauson–Khand reactions in continuous flow - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. US10077225B2 - Synthesis of intermediate for treprostinil production - Google Patents [patents.google.com]

- 7. This compound | C21H32O3 | CID 11174966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS 101692-02-8 | (1R,2R,3aS,9aS)-1-((S)-3-Hydroxyoctyl)-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]naphthalene-2,5-diol - Synblock [synblock.com]

- 9. biosynth.com [biosynth.com]

- 10. cleanchemlab.com [cleanchemlab.com]

- 11. results.topicresearchers.com [results.topicresearchers.com]

- 12. ajrcps.com [ajrcps.com]

- 13. Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method: Experimental and clinical applications in ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method: Experimental and clinical applications in ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Status of Descarboxymethyl Treprostinil: A Technical Guide to the Potent Pharmacology of its Parent Compound, Treprostinil

An important clarification for the research community: Initial inquiries into the mechanism of action of Descarboxymethyl treprostinil have revealed a critical distinction. Contrary to potential assumptions, this compound is not a known active metabolite of the potent prostacyclin analogue, treprostinil. Instead, it is consistently identified in the scientific and commercial literature as a synthetic impurity or an analytical reference standard.[1][2] As such, there is no documented evidence of its biological activity or a distinct mechanism of action.

This guide, therefore, will pivot to the pharmacologically active and clinically significant parent compound, treprostinil . For researchers, scientists, and drug development professionals, understanding the intricate mechanism of treprostinil is paramount for leveraging its therapeutic potential, particularly in the context of pulmonary arterial hypertension (PAH).

Treprostinil: A Synthetic Prostacyclin Analogue for Pulmonary Arterial Hypertension

Treprostinil is a stable, synthetic analogue of prostacyclin (PGI2), a naturally occurring substance with potent vasodilatory and anti-platelet aggregation properties.[3][4] It is a cornerstone therapy for PAH, a progressive and life-threatening disease characterized by elevated blood pressure in the pulmonary arteries.[5] Treprostinil's therapeutic effects stem from its ability to mimic the actions of endogenous prostacyclin, addressing several key pathological features of PAH.[6]

Core Mechanism of Action: Prostanoid Receptor Agonism and cAMP Signaling

The primary mechanism of action of treprostinil involves its binding to and activation of specific prostanoid receptors on the surface of vascular smooth muscle cells and platelets.[7] While it is considered a prostacyclin analogue, detailed binding studies have revealed a more complex receptor interaction profile.

Multi-Receptor Engagement

Unlike some more selective agonists, treprostinil exhibits high affinity for multiple Gs-coupled prostanoid receptors:

-

Prostacyclin (IP) Receptor: Activation of the IP receptor is a key contributor to its vasodilatory and anti-proliferative effects.

-

Prostaglandin D2 (DP1) Receptor: Treprostinil is also a potent agonist of the DP1 receptor.

-

Prostaglandin E2 (EP2) Receptor: It demonstrates high affinity for the EP2 receptor.[8][9]

This multi-receptor agonism may contribute to its broad therapeutic effects. Activation of IP, DP1, and EP2 receptors can all lead to vasodilation of human pulmonary arteries.[8]

The cAMP Signaling Cascade

The binding of treprostinil to these Gs-protein coupled receptors initiates a well-defined intracellular signaling cascade:

-

Adenylyl Cyclase Activation: Receptor activation stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[7]

-

Protein Kinase A (PKA) Activation: The subsequent increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA).

-

Downstream Effects: PKA then phosphorylates various intracellular targets, leading to a cascade of events that produce the ultimate physiological responses.

cAMP Measurement Assays

Objective: To quantify the functional consequence of receptor binding by measuring the production of the second messenger, cAMP.

Methodology:

-

Cell Culture: Culture cells expressing the target prostanoid receptor.

-

Stimulation: Treat the cells with varying concentrations of treprostinil for a defined period.

-

Cell Lysis: Lyse the cells to release intracellular contents.

-

cAMP Quantification: Measure the concentration of cAMP in the cell lysates using a competitive enzyme-linked immunosorbent assay (ELISA) or other sensitive immunoassay.

-

Data Analysis: Plot the cAMP concentration against the treprostinil concentration to generate a dose-response curve and determine the EC50 (the concentration that produces 50% of the maximal response). [10]

In Vivo Models of Pulmonary Hypertension

Objective: To assess the therapeutic effects of treprostinil in a living organism.

Methodology:

-

Induction of PAH: Induce PAH in animal models (e.g., rats) using methods such as chronic hypoxia or injection of monocrotaline.

-

Treatment: Administer treprostinil to a cohort of the PAH animals, typically via continuous subcutaneous infusion to mimic clinical use. A control group receives a placebo.

-

Hemodynamic Monitoring: Measure key hemodynamic parameters, such as mean pulmonary arterial pressure and right ventricular hypertrophy, to assess the drug's effect on the cardiovascular system.

-

Histopathological Analysis: Examine the histology of the pulmonary arteries to assess changes in vascular remodeling. [7]

Conclusion

While this compound is a compound of interest for analytical and quality control purposes within the synthesis of treprostinil, the focus for pharmacological and clinical research remains squarely on treprostinil itself. Its mechanism as a potent agonist of multiple prostanoid receptors, leading to the activation of the adenylyl cyclase/cAMP pathway, underpins its crucial therapeutic roles in vasodilation, inhibition of platelet aggregation, and attenuation of smooth muscle cell proliferation. A thorough understanding of this mechanism continues to be vital for the development of new therapies and treatment strategies for pulmonary arterial hypertension.

References

-

Veeprho. Treprostinil Impurities and Related Compound. Veeprho. Available from: [Link]

- Google Patents. US8350079B2 - Treprostinil formulation.

-

Pharmaffiliates. Treprostinil-impurities. Pharmaffiliates. Available from: [Link]

-

SynZeal. Treprostinil Impurities. SynZeal. Available from: [Link]

-

Pharmaffiliates. Treprostinil-impurities. Pharmaffiliates. Available from: [Link]

-

Grokipedia. Treprostinil. Grokipedia. Available from: [Link]

-

Whittle BJ, Silverstein AM, Mottola DM, Clapp LH. Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: treprostinil is a potent DP1 and EP2 agonist. Biochem Pharmacol. 2012 Jul 1;84(1):68-75. Available from: [Link]

-

UCL Discovery. Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors. UCL Discovery. 2012 Mar 27. Available from: [Link]

-

Malinin V, Sikes R, Raper A, et al. Preclinical Pharmacology and Pharmacokinetics of Inhaled Hexadecyl-Treprostinil (C16TR), a Pulmonary Vasodilator Prodrug. J Pharmacol Exp Ther. 2021;378(2):116-125. Available from: [Link]

-

Ruixibiotech. This compound CAS:101692-02-8. Ruixibiotech. Available from: [Link]

-

Kouri-Kestenbaum M, Dessapt-Baradez C, Barlier-Mur AM, et al. Mechanism of anti-remodelling action of treprostinil in human pulmonary arterial smooth muscle cells. PLoS One. 2018;13(11):e0205195. Available from: [Link]

-

Ahmed MR, et al. A Comprehensive Review on Treprostinil: A Therapeutic Agent for Pulmonary Arterial Hypertension. World J Pharm Sci. 2025;13(03):250-257. Available from: [Link]

-

Foley K, Kassim M, Lattimer CR. Treprostinil. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2023 Jan. Available from: [Link]

-

van Albada ME, Sluiter W, van der Laarse A, Berger RM. Treprostinil in advanced experimental pulmonary hypertension: beneficial outcome without reversed pulmonary vascular remodeling. J Cardiovasc Pharmacol. 2006 Nov;48(5):237-44. Available from: [Link]

-

Request PDF. Targeted treprostinil delivery inhibits pulmonary arterial remodeling. ResearchGate. 2025 Aug 6. Available from: [Link]

Sources

- 1. usbio.net [usbio.net]

- 2. biosynth.com [biosynth.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Treprostinil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. wjpsonline.com [wjpsonline.com]

- 7. Treprostinil in advanced experimental pulmonary hypertension: beneficial outcome without reversed pulmonary vascular remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: treprostinil is a potent DP1 and EP2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 10. Mechanism of anti-remodelling action of treprostinil in human pulmonary arterial smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Descarboxymethyl Treprostinil as a Treprostinil Impurity

Foreword

In the landscape of pharmaceutical development and manufacturing, the pursuit of purity is paramount. The presence of impurities, even in trace amounts, can have significant implications for the safety, efficacy, and stability of a drug product. This guide provides a comprehensive technical overview of descarboxymethyl treprostinil, a known impurity of the potent prostacyclin analogue, treprostinil. As researchers, scientists, and drug development professionals, a thorough understanding of the origin, identification, and control of such impurities is not merely a regulatory requirement but a scientific imperative. This document is structured to provide not just data, but a deeper, mechanistic understanding of the challenges and solutions associated with this specific impurity, grounded in the principles of scientific integrity and regulatory compliance.

Introduction to Treprostinil and the Imperative of Impurity Profiling

Treprostinil is a synthetic analogue of prostacyclin (PGI2) used in the treatment of pulmonary arterial hypertension (PAH).[1] Its therapeutic effect is mediated through potent vasodilation of the pulmonary and systemic arterial vascular beds and inhibition of platelet aggregation.[2][3] The clinical application of treprostinil demands a high degree of purity to ensure patient safety and predictable therapeutic outcomes.

The control of impurities in active pharmaceutical ingredients (APIs) and finished drug products is a critical aspect of pharmaceutical quality, mandated by global regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[4][5] Impurities can arise from various sources, including the synthetic route of the API, degradation of the drug substance over time, and interactions with excipients or container closure systems.[6] A comprehensive impurity profile is therefore essential for any drug product, and it is within this context that we delve into the specific case of this compound.

Chemical Profile of this compound

This compound is a close structural analogue of treprostinil, lacking the carboxymethyl group attached to the phenolic oxygen. Its chemical identity is well-established, and it is available as a reference standard from various specialized suppliers for analytical purposes.[5]

| Identifier | Value |

| Chemical Name | (1R,2R,3aS,9aS)-1-((S)-3-hydroxyoctyl)-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]naphthalene-2,5-diol[7] |

| CAS Number | 101692-02-8[8] |

| Molecular Formula | C21H32O3[8] |

| Molecular Weight | 332.48 g/mol [9] |

The structural relationship between treprostinil and this compound is illustrated in the diagram below. The absence of the carboxymethyl moiety in this compound results in a more lipophilic molecule compared to the parent drug.

Caption: Chemical structures of Treprostinil and its descarboxymethyl impurity.

Formation Pathways of this compound

Understanding the origin of an impurity is fundamental to developing effective control strategies. This compound can potentially arise as both a process-related impurity during the synthesis of treprostinil and as a degradation product.

Process-Related Impurity

The synthesis of treprostinil is a multi-step process involving complex organic transformations.[10][11] One of the key steps in many synthetic routes is the alkylation of a phenolic intermediate with a haloacetic acid derivative to introduce the carboxymethyl side chain.[12] Incomplete alkylation or the presence of unreacted starting material can lead to the presence of the descarboxymethyl analogue in the final API.

The choice of protecting groups for the hydroxyl functions on the benzindene core and the reaction conditions for the alkylation step are critical in minimizing the formation of this impurity.[10] The diagram below illustrates a conceptual synthetic step where this compound could arise as a byproduct.

Caption: Potential formation of this compound during synthesis.

Degradation Product

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to identify potential degradation products that may form under various stress conditions.[13][14] Treprostinil has been shown to be more stable under basic conditions.[15] However, exposure to acidic conditions, high temperatures, or oxidative stress could potentially lead to the cleavage of the ether linkage of the carboxymethyl group, resulting in the formation of this compound.

Stability-indicating analytical methods are crucial for separating and quantifying these degradation products from the intact drug substance.[16][17]

Analytical Methodologies for Detection and Quantification

The accurate detection and quantification of this compound require sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most commonly employed techniques.[18][19]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

A robust, stability-indicating reversed-phase HPLC method is the cornerstone of routine quality control for treprostinil and its impurities.[18]

Typical HPLC Parameters:

| Parameter | Condition | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation of the relatively non-polar treprostinil and its impurities.[20] |

| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate or acetate, pH 3.0-4.5) and an organic modifier (e.g., acetonitrile or methanol).[20] | The acidic pH suppresses the ionization of the carboxylic acid group of treprostinil, leading to better peak shape and retention. The organic modifier is adjusted to achieve optimal separation. |

| Detection | UV spectrophotometry at 210-230 nm | Treprostinil exhibits strong UV absorbance in this range, allowing for sensitive detection.[18] |

| Flow Rate | Typically 1.0 mL/min | Provides a balance between analysis time and separation efficiency.[21] |

| Column Temperature | Controlled between 25-40°C | Ensures reproducible retention times.[20] |

Experimental Protocol: Stability-Indicating RP-HPLC Method

-

Preparation of Mobile Phase:

-

Mobile Phase A: Prepare a 0.1% solution of orthophosphoric acid in HPLC-grade water and adjust the pH to 3.5 with a suitable base.

-

Mobile Phase B: Acetonitrile.

-

Filter both mobile phases through a 0.45 µm membrane filter and degas.

-

-

Chromatographic System:

-

Use a validated HPLC system equipped with a UV detector.

-

Equilibrate the C18 column with the initial mobile phase composition for at least 30 minutes.

-

-

Sample Preparation:

-

Accurately weigh and dissolve the treprostinil sample in a suitable diluent (e.g., a mixture of mobile phase A and B) to a final concentration of approximately 1 mg/mL.

-

-

Chromatographic Run:

-

Inject a suitable volume of the sample (e.g., 20 µL) into the chromatograph.

-

Run a gradient elution program, for example, starting with a higher proportion of Mobile Phase A and gradually increasing the proportion of Mobile Phase B to elute all components.

-

-

Data Analysis:

-

Identify the peaks corresponding to treprostinil and this compound based on their retention times, as determined by running a reference standard of the impurity.

-

Quantify the impurity using an appropriate method, such as area normalization or by using a calibrated reference standard.

-

Liquid Chromatography-Mass Spectrometry (LC-MS)

For the structural elucidation of unknown impurities and for highly sensitive quantification, LC coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice.[22][23] This technique provides molecular weight information and fragmentation patterns that can definitively identify this compound.

Regulatory Framework and Control Strategies

The control of impurities in pharmaceutical products is governed by the ICH Q3A(R2) and Q3B(R2) guidelines for new drug substances and new drug products, respectively.[4][24] These guidelines establish thresholds for reporting, identification, and qualification of impurities.

ICH Thresholds for Impurities:

| Threshold | Maximum Daily Dose ≤ 2 g/day | Maximum Daily Dose > 2 g/day |

| Reporting | 0.05% | 0.03% |

| Identification | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.05% |

| Qualification | 0.15% or 1.0 mg per day intake (whichever is lower) | 0.05% |

Source: ICH Q3A(R2) Guideline[24]

Control Strategy for this compound:

A robust control strategy for this compound encompasses a multi-faceted approach, from raw material control to final product testing.

Caption: A multi-faceted control strategy for impurities.

Toxicological Assessment and Safety Qualification

The safety of any impurity must be assessed to justify its presence in a drug product.[25] If the level of this compound exceeds the ICH qualification threshold, a toxicological evaluation is required.[26]

Currently, there is a lack of publicly available, specific toxicological data for this compound. In such cases, a risk assessment can be conducted based on several approaches:

-

Literature Review: A thorough search for toxicological data on structurally similar compounds.

-

In Silico Toxicology: Computational models can be used to predict the potential for mutagenicity and other toxicities based on the chemical structure.[27][28][29][30]

-

Qualification Studies: If necessary, non-clinical safety studies can be conducted on the impurity itself or on a batch of the API containing a representative level of the impurity.[26]

Given that this compound is a close analogue of treprostinil and lacks any obvious structural alerts for high toxicity, it is likely to have a similar toxicological profile to the parent drug. However, this assumption must be scientifically justified. The absence of the carboxylic acid moiety might affect its pharmacokinetic and pharmacodynamic properties, which should be considered in a comprehensive risk assessment.

Conclusion and Future Perspectives

This compound is a critical impurity of treprostinil that requires careful monitoring and control throughout the drug development and manufacturing lifecycle. A thorough understanding of its chemical properties, formation pathways, and analytical detection is essential for ensuring the quality and safety of treprostinil-containing drug products.

While robust analytical methods exist for its detection, further research into the specific toxicological profile of this compound would be beneficial for establishing scientifically justified acceptance criteria. The principles of Quality by Design (QbD) should be applied to the synthesis and formulation of treprostinil to proactively minimize the formation of this and other impurities. As analytical technologies continue to advance, more sensitive and efficient methods for impurity profiling will undoubtedly emerge, further enhancing our ability to ensure the purity and safety of life-saving medications like treprostinil.

References

-

European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

-

SFT - Société Française de Toxicologie. (2014). Safety assessment of pharmaceutical impurities A “reflection” paper. [Link]

-

AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved January 13, 2026, from [Link]

-

International Conference on Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]

-

THE FORCE. (n.d.). Toxicological Evaluation of Organic Impurities. Retrieved January 13, 2026, from [Link]

-

Heritage Research Journal. (2023). Liquid Chromatographic Method Development and Validation for the Quantitation of Treprostinil in Bulk and Dosage Form. [Link]

-

Topic Researchers. (n.d.). Treprostinil HPLC Method: Precise Analytical Techniques. Retrieved January 13, 2026, from [Link]

-

ACS Omega. (2025). Implementation of the QbD Approach to the Analytical Method Development and Validation for the Estimation of the Treprostinil Injection Dosage Form by RP-HPLC. [Link]

-

U.S. Food and Drug Administration. (2009). Chemistry Review(s). [Link]

-

World Journal of Pharmaceutical Sciences. (2025). a new stability indicating method development and validation for treprostinil in pharmaceutical dosage. [Link]

-

medRxiv. (2024). Short-term stability of diluted treprostinil sodium for subcutaneous administration. [Link]

-

ResearchGate. (2014). A Validated Specific Stability-Indicating RP-HPLC Assay Method for Ambrisentan and Its Related Substances. [Link]

-

Asian Journal of Research in Chemistry and Pharmaceutical Sciences. (n.d.). A NEW ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR TREPROSTINIL BY USING RP-HPLC IN BULK FORM. [Link]

-

Drugs.com. (2025). Treprostinil Monograph for Professionals. [Link]

- Google Patents. (n.d.). US8350079B2 - Treprostinil formulation.

-

National Institutes of Health. (2012). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

- Google Patents. (n.d.). WO2012009816A1 - Synthesis of treprostinil and intermediates useful therein.

- Google Patents. (n.d.). US10077225B2 - Synthesis of intermediate for treprostinil production.

-

Venkatasai Life Sciences. (n.d.). This compound. Retrieved January 13, 2026, from [Link]

-

SynThink Research Chemicals. (n.d.). Structure Elucidation of Unknown Impurity using LC-MS/MS. Retrieved January 13, 2026, from [Link]

-

MedCrave online. (2016). Forced Degradation Studies. [Link]

-

Pharmaffiliates. (n.d.). Treprostinil-impurities. Retrieved January 13, 2026, from [Link]

-

IVT Network. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved January 13, 2026, from [Link]

- Google Patents. (n.d.). EP2576492B1 - Treprostinil production.

-

WIPO Patentscope. (n.d.). WO/2012/009816 SYNTHESIS OF TREPROSTINIL AND INTERMEDIATES USEFUL THEREIN. Retrieved January 13, 2026, from [Link]

-

VA.gov. (2023). Treprostinil Oral Inhalation Solution and Dry Powder Inhaler (TYVASO and TYVASO DPI) Mini-Monograph. [Link]

-

DailyMed. (2019). TREPROSTINIL INJECTION. [Link]

-

U.S. Food and Drug Administration. (n.d.). Treprostinil Injection. Retrieved January 13, 2026, from [Link]

-

European Medicines Agency. (2020). Trepulmix, INN-treprostinil. [Link]

-

PubMed. (2012). Characterization and validation of an in silico toxicology model to predict the mutagenic potential of drug impurities. [Link]

-

National Institutes of Health. (2019). In silico toxicology protocols. [Link]

-

SynZeal. (n.d.). Treprostinil Impurities. Retrieved January 13, 2026, from [Link]

-

Semantic Scholar. (n.d.). In silico methods to predict drug toxicity. Retrieved January 13, 2026, from [Link]

-

World Journal of Pharmaceutical Sciences. (2025). A REVIEW ON ANALYTICAL TECHNIQUES FOR THE ESTIMATION OF TREPROSTINIL IN PHARMACEUTICAL DOSAGE FORM. [Link]

-

ScienceDirect. (2023). Making in silico predictive models for toxicology FAIR. [Link]

-

ResearchGate. (n.d.). A NEW ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR TREPROSTINIL BY USING RP-HPLC IN BULK FORM. Retrieved January 13, 2026, from [Link]

-

National Institutes of Health. (2017). In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. [Link]

-

Triclinic Labs. (n.d.). Mass Spectrometry Characterization Services. Retrieved January 13, 2026, from [Link]

-

PubMed. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. [Link]

-

ESRR. (2016). European Pharmacopoeia. [Link]

-

AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. [Link]

-

IndiaMART. (n.d.). 98% this compound. Retrieved January 13, 2026, from [Link]

-

Waters Corporation. (n.d.). Structural Elucidation of Unknown Impurities in the Kinase Inhibitor Imatinib Using UHPLC and High-Resolution Mass Spectrometry. [Link]

Sources

- 1. drugs.com [drugs.com]

- 2. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 3. assets.hpra.ie [assets.hpra.ie]

- 4. triphasepharmasolutions.com [triphasepharmasolutions.com]

- 5. Treprostinil Impurities | SynZeal [synzeal.com]

- 6. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]

- 7. This compound | 101692-02-8 | : Venkatasai Life Sciences [venkatasailifesciences.com]

- 8. biosynth.com [biosynth.com]

- 9. m.indiamart.com [m.indiamart.com]

- 10. WO2012009816A1 - Synthesis of treprostinil and intermediates useful therein - Google Patents [patents.google.com]

- 11. US10077225B2 - Synthesis of intermediate for treprostinil production - Google Patents [patents.google.com]

- 12. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 15. accessdata.fda.gov [accessdata.fda.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. wjpsonline.com [wjpsonline.com]

- 18. results.topicresearchers.com [results.topicresearchers.com]

- 19. wjpsonline.com [wjpsonline.com]

- 20. heritageresearchjournal.com [heritageresearchjournal.com]

- 21. ajrcps.com [ajrcps.com]

- 22. synthinkchemicals.com [synthinkchemicals.com]

- 23. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pharmafocusasia.com [pharmafocusasia.com]

- 25. archive.sftox.com [archive.sftox.com]

- 26. gradientcorp.com [gradientcorp.com]

- 27. Characterization and validation of an in silico toxicology model to predict the mutagenic potential of drug impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. In silico toxicology protocols - PMC [pmc.ncbi.nlm.nih.gov]

- 29. In silico methods to predict drug toxicity. | Semantic Scholar [semanticscholar.org]

- 30. In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Properties of Descarboxymethyl Treprostinil

Executive Summary

This technical guide provides a comprehensive overview of the chemical properties of Descarboxymethyl treprostinil, a critical molecule in the context of the pharmaceutical agent Treprostinil. As a significant impurity and potential metabolite, a thorough understanding of its chemical and physical characteristics is paramount for researchers, analytical scientists, and drug development professionals. This document delineates its chemical identity, physicochemical properties, analytical characterization methodologies, and metabolic context. The protocols and data presented herein are designed to equip scientific professionals with the necessary knowledge for its accurate identification, quantification, and handling.

Chemical Identity and Structure

This compound is recognized as a primary impurity in the synthesis of Treprostinil, a potent synthetic analog of prostacyclin used in the treatment of pulmonary arterial hypertension (PAH).[1][2] Its structure is closely related to the parent drug, differing by the absence of the carboxylic acid group, which fundamentally alters its chemical behavior.

-

Chemical Name: (1R,2R,3aS,9aS)-2,3,3a,4,9,9a-Hexahydro-1-[(3S)-3-hydroxyoctyl]-1H-benz[f]indene-2,5-diol[3]

-

Molecular Weight: 332.48 g/mol [5]

The absence of the carboxyl group, a key functional moiety in Treprostinil, renders this compound less polar and non-acidic, which has significant implications for its solubility, chromatographic behavior, and pharmacokinetic profile.

Physicochemical Properties

A precise understanding of the physicochemical properties of this compound is essential for the development of robust analytical methods and for predicting its behavior in biological systems. The following table summarizes its key properties.

| Property | Value / Description | Source |

| Molecular Weight | 332.48 g/mol | [5] |

| Molecular Formula | C₂₁H₃₂O₃ | [4][5] |

| XLogP3-AA (Predicted) | 4.6 | [6] |

| Hydrogen Bond Donors | 3 | [6] |

| Hydrogen Bond Acceptors | 3 | [6] |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and acetonitrile. Limited solubility in aqueous solutions. | [7] |

| Appearance | Typically a white to off-white solid. | N/A |

| Storage Conditions | Recommended long-term storage at 2-8°C. For some preparations, -20°C is advised.[7][8] | N/A |

The predicted high XLogP value suggests significant lipophilicity, contrasting with the more polar nature of the parent drug, Treprostinil. This property is a critical determinant in selecting appropriate chromatographic conditions for separation and analysis.

Metabolic Context and Formation

Treprostinil is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2C8.[9][10][11] The metabolic pathways involve oxidation of the 3-hydroxyoctyl side chain, leading to the formation of several metabolites.[10] While this compound is principally known as a process-related impurity from synthesis, understanding the broader metabolic fate of Treprostinil provides a crucial framework for analytical studies. The parent drug is converted into five major, inactive metabolites (HU1-HU5) which are then excreted, primarily in the urine.[10]

Caption: Metabolic fate of Treprostinil via hepatic oxidation.

Analytical Characterization

Accurate quantification of this compound is critical for quality control of the active pharmaceutical ingredient (API) Treprostinil and for metabolic studies. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its superior sensitivity and specificity.[12][13]

Recommended Analytical Technique: LC-MS/MS

The physicochemical properties of this compound (higher lipophilicity and lack of an acidic proton) dictate the optimal parameters for its analysis. A reversed-phase HPLC method is most suitable for its separation from Treprostinil and other polar metabolites.[12]

Causality Behind Method Choices:

-

Reversed-Phase Chromatography (e.g., C18 column): The non-polar stationary phase effectively retains the lipophilic this compound, allowing for its separation from more polar analytes.

-

Mass Spectrometry (MS/MS) Detection: Provides unparalleled specificity by monitoring unique parent-to-daughter ion transitions (Multiple Reaction Monitoring or MRM), which is essential for quantification in complex biological matrices.[14][15][16] It overcomes the limitations of UV detection, which may lack the required sensitivity and selectivity.[12]

-

Protein Precipitation: For biological samples (e.g., plasma, serum), a simple protein precipitation step with a solvent like acetonitrile is an efficient and effective method for sample cleanup prior to injection, removing high molecular weight interferences.[17]

Caption: Validated workflow for quantifying this compound.

Step-by-Step Protocol: Quantification in Human Plasma

This protocol describes a self-validating system for the quantification of this compound. System suitability tests are embedded to ensure trustworthiness of the results.

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare a stock solution of this compound (1 mg/mL) in methanol.

-

Perform serial dilutions to create calibration standards (e.g., 0.1 - 100 ng/mL) and QC samples (Low, Mid, High) by spiking into control human plasma.

-

Prepare an internal standard (IS) working solution (e.g., this compound-d4) at a fixed concentration in methanol.

-

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (standard, QC, or unknown), add 20 µL of IS working solution. Vortex briefly.

-

Add 300 µL of ice-cold acetonitrile.

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for analysis.

-

-

LC-MS/MS Conditions:

-

HPLC System: Agilent 1290 Infinity II or equivalent.

-

Column: Phenomenex Kinetex C18 (2.6 µm, 100 Å, 50 x 2.1 mm) or equivalent.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 40% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 40% B and re-equilibrate for 2 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

MRM Transitions (Example):

-

This compound: Q1: 333.2 -> Q3: 315.2

-

Internal Standard (IS): Q1: 337.2 -> Q3: 319.2

-

(Note: These transitions are illustrative and must be optimized empirically.)

-

-

-

System Suitability and Validation:

-

Trustworthiness Check: Before analyzing samples, inject five replicates of a mid-level QC sample. The Relative Standard Deviation (%RSD) of the peak area ratio (Analyte/IS) must be <15%.

-

Calibration Curve: Analyze the calibration standards in duplicate. The curve must have a correlation coefficient (r²) ≥ 0.99. At least 75% of the standards must be within ±15% of their nominal value (±20% for the Lower Limit of Quantification, LLOQ).

-

Accuracy and Precision: Analyze QC samples in replicates (n=6) along with the unknown samples. The mean concentration must be within ±15% of the nominal value, and the precision (%RSD) must be <15%.

-

Chemical Stability and Storage

The stability of this compound is a key consideration for its use as a reference standard.

-

Solid State: As a solid, the compound is generally stable when stored in a well-closed container at 2-8°C, protected from light and moisture.[7]

-

In Solution: Solutions prepared in organic solvents (e.g., methanol, acetonitrile) should be stored at -20°C or below to minimize degradation. Repeated freeze-thaw cycles should be avoided. The stability of its parent drug, Treprostinil, has been shown to be robust in various diluents for up to 48 hours at elevated temperatures, suggesting the core benzindene structure is relatively stable.[18][19][20] However, specific stability studies for this compound in various matrices should be performed as part of method validation.

Implications for Drug Development

A comprehensive understanding of the chemical properties of this compound is not merely an academic exercise; it has direct and significant implications for the development and lifecycle management of Treprostinil-based therapeutics.

-

Impurity Profiling: As a known synthetic impurity, regulatory agencies require its strict control and quantification in the Treprostinil API. The analytical methods described here form the basis for release testing and stability studies, ensuring patient safety.

-

Pharmacokinetic Analysis: If this compound is identified as a metabolite, its distinct lipophilicity compared to the parent drug suggests it may have a different volume of distribution, tissue penetration, and elimination half-life. Characterizing this is essential for a complete understanding of the drug's disposition.

-

Safety and Toxicology: Although the known metabolites of Treprostinil are considered inactive, any significant impurity or metabolite must be evaluated for potential off-target pharmacological activity or toxicity.[10] Its chemical properties guide the synthesis of sufficient quantities for these non-clinical safety studies.

Conclusion

This compound is a molecule of significant analytical and metabolic interest in the field of Treprostinil research and development. Its chemical properties, particularly its lipophilic nature and lack of an acidic functional group, distinguish it from the parent drug and necessitate tailored analytical approaches for its separation and quantification. The validated LC-MS/MS methodology detailed in this guide provides a robust framework for its accurate measurement in various matrices. For professionals in pharmaceutical development, a deep understanding of this compound is indispensable for ensuring drug quality, performing comprehensive pharmacokinetic assessments, and meeting stringent regulatory standards.

References

-

National Center for Biotechnology Information. Treprostinil - StatPearls - NCBI Bookshelf. [Link]

-

Pharmaffiliates. Treprostinil-impurities. [Link]

-

Oudiz RJ, Langleben D. Treprostinil for pulmonary hypertension. PMC - PubMed Central - NIH. [Link]

-

Pharmacology of Treprostinil ; Overview, Mechanism of action, Effects, Uses, Dosage. [Link]

-

National Center for Biotechnology Information. Treprostinil | C23H34O5 | CID 6918140 - PubChem. [Link]

-

PHARMACOLOGY OF Treprostinil (Remodulin, Orenitram, Tyvaso) ; Mechanism of action, Pharmacokinetics - YouTube. [Link]

-

National Center for Biotechnology Information. This compound | C21H32O3 | CID 11174966 - PubChem. [Link]

-

Venkatasai Life Sciences. This compound | 101692-02-8. [Link]

-

Topic Researchers. Treprostinil HPLC Method: Precise Analytical Techniques. [Link]

-

Medscape. Stability and Preservative Effectiveness of Treprostinil Sodium. [Link]

-

Ghonem, NS, et al. Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method: Experimental and clinical applications in ischemia-reperfusion injury. PMC - PubMed Central - NIH. [Link]

-

Phares, KR, et al. Stability and preservative effectiveness of treprostinil sodium after dilution in common intravenous diluents. PubMed. [Link]

-

Pulmonary Hypertension Association. Treprostinil. [Link]

-

Phares, KR, et al. Stability and preservative effectiveness of treprostinil sodium after dilution in common intravenous diluents. ResearchGate. [Link]

-

Ghadage, AS. A REVIEW ON ANALYTICAL TECHNIQUES FOR THE ESTIMATION OF TREPROSTINIL IN PHARMACEUTICAL DOSAGE FORM. World Journal of Pharmaceutical Sciences. [Link]

-

Mahesh M, et al. A NEW ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR TREPROSTINIL BY USING RP-HPLC IN BULK FORM. Asian Journal of Research in Chemistry and Pharmaceutical Sciences. [Link]

-

Kumar, A, et al. Liquid Chromatographic Method Development and Validation for the Quantitation of Treprostinil in Bulk and Dosage Form. Heritage Research Journal. [Link]

-

Ghonem, NS, et al. Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method: Experimental and clinical applications in ischemia-reperfusion injury. PubMed. [Link]

-

U.S. Food and Drug Administration. CLinical Pharmacology and Biopharmaceutics Review(s) - accessdata.fda.gov. [Link]

-

Ruixibiotech. This compound CAS:101692-02-8. [Link]

-

Agilent Technologies, Inc. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]

-

Petsalo, A. Development of LC/MS techniques for plant and drug metabolism studies. SciSpace. [Link]

-

Wang, Y, et al. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum. PMC - NIH. [Link]

-

U.S. Food and Drug Administration. Clinical Pharmacology Review - accessdata.fda.gov. [Link]

Sources

- 1. usbio.net [usbio.net]

- 2. This compound CAS:101692-02-8 - Ruixibiotech [ruixibiotech.com]

- 3. This compound | 101692-02-8 | : Venkatasai Life Sciences [venkatasailifesciences.com]

- 4. biosynth.com [biosynth.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. This compound | C21H32O3 | CID 11174966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cleanchemlab.com [cleanchemlab.com]

- 8. usbio.net [usbio.net]

- 9. youtube.com [youtube.com]

- 10. Treprostinil | C23H34O5 | CID 6918140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. results.topicresearchers.com [results.topicresearchers.com]

- 13. Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method: Experimental and clinical applications in ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 14. agilent.com [agilent.com]

- 15. scispace.com [scispace.com]

- 16. UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quantification of treprostinil concentration in rat and human using a novel validated and rapid liquid chromatography-tandem mass spectrometry method: Experimental and clinical applications in ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. medscape.com [medscape.com]

- 19. Stability and preservative effectiveness of treprostinil sodium after dilution in common intravenous diluents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Formation of Descarboxymethyl Treprostinil

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the formation of descarboxymethyl treprostinil, a critical process-related impurity in the synthesis of the potent prostacyclin analog, treprostinil. Moving beyond a simple impurity profile, this document elucidates the likely chemical origins of this substance, focusing on the mechanistic pathways inherent in the final stages of treprostinil manufacturing. By understanding the core chemical transformations, from the alkylation of the benzindene triol intermediate to the hydrolysis of the nitrile precursor, we can pinpoint the specific side reactions and process inefficiencies that lead to the generation of this compound. This guide will serve as a valuable resource for chemists and drug development professionals seeking to optimize synthetic routes, improve purification strategies, and ensure the highest purity of the final active pharmaceutical ingredient (API).

Introduction to Treprostinil and the Imperative of Purity

Treprostinil is a chemically stable and potent synthetic analog of prostacyclin (PGI2), widely used in the treatment of pulmonary arterial hypertension (PAH).[1][2] Its therapeutic effect is primarily mediated through vasodilation of the pulmonary and systemic arterial vascular beds, as well as the inhibition of platelet aggregation.[3] Given its critical role in managing a life-threatening condition, the purity of the treprostinil drug substance is of paramount importance. Process-related impurities, even at trace levels, can potentially impact the safety and efficacy of the final drug product. One such impurity, this compound, is structurally identical to the core benzindene triol intermediate of treprostinil, lacking only the carboxymethyl ether side chain at the phenolic oxygen. Understanding the genesis of this impurity is crucial for its control and elimination.

The Chemical Genesis of this compound: A Mechanistic Perspective

This compound is primarily considered an impurity arising from the synthetic process rather than a metabolic byproduct.[3] Its formation is intrinsically linked to the final steps of the treprostinil synthesis, specifically the introduction of the acetic acid side chain.

The Final Stages of Treprostinil Synthesis: A Two-Step Transformation

The conversion of the advanced intermediate, the benzindene triol (also referred to as treprostinil triol), to treprostinil involves two key chemical reactions:

-

Alkylation of the Phenolic Hydroxyl: This step typically employs a Williamson ether synthesis, where the phenolic hydroxyl group of the benzindene triol is alkylated.[4] A common reagent for this transformation is chloroacetonitrile (ClCH₂CN) in the presence of a base.[4] This reaction introduces the cyanomethyl group onto the phenolic oxygen.

-

Hydrolysis of the Nitrile: The resulting cyanomethyl intermediate is then hydrolyzed to the corresponding carboxylic acid, yielding treprostinil. This hydrolysis can be carried out under either acidic or basic conditions.[5][6][7]

Caption: Final two steps in the synthesis of treprostinil.

Proposed Mechanism for the Formation of this compound

The most plausible mechanism for the formation of this compound is not a degradation pathway of treprostinil itself, but rather the consequence of an incomplete alkylation reaction.

-

Incomplete Williamson Ether Synthesis: The Williamson ether synthesis, while generally efficient for forming ethers, can be subject to incomplete conversion.[8] If the alkylation of the benzindene triol with chloroacetonitrile does not proceed to completion, a certain percentage of the triol intermediate will remain unreacted in the reaction mixture.

This unreacted benzindene triol is, by definition, this compound.

Caption: Proposed formation pathway of this compound.

Factors that can contribute to an incomplete alkylation reaction include:

-

Steric Hindrance: The phenolic hydroxyl group in the benzindene triol is somewhat sterically hindered, which can slow down the rate of the SN2 reaction.[9]

-

Reaction Conditions: Suboptimal reaction conditions such as temperature, reaction time, choice of base, and solvent can lead to lower conversion rates.[10]

-

Reagent Stoichiometry: Insufficient chloroacetonitrile or base will naturally result in unreacted starting material.

It is less likely that this compound is formed through the cleavage of the carboxymethyl group from treprostinil. The ether linkage in treprostinil is generally stable under the conditions of the final synthetic steps and purification. Aromatic decarboxylation typically requires much harsher conditions, such as high temperatures or the presence of specific catalysts, which are not characteristic of the final stages of treprostinil synthesis.[11][12]

Experimental Protocols for the Identification and Quantification of this compound

A robust analytical methodology is essential for the detection and quantification of this compound in the treprostinil API. High-Performance Liquid Chromatography (HPLC) is the method of choice.

HPLC Method Development and Validation

A stability-indicating HPLC method should be developed and validated to ensure that this compound can be separated from treprostinil and other potential process-related impurities.

Protocol: HPLC Method for Impurity Profiling

-

Column: A reversed-phase C18 column with a particle size of 3.5 µm or 5 µm is a suitable starting point.

-

Mobile Phase: A gradient elution is recommended to achieve optimal separation.

-

Mobile Phase A: 0.1% trifluoroacetic acid (TFA) or formic acid in water.

-

Mobile Phase B: Acetonitrile or methanol.

-

-

Gradient Program: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute the more nonpolar components.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30-40 °C to ensure reproducible retention times.

-

Detection: UV detection at a wavelength where both treprostinil and this compound have significant absorbance (e.g., 210 nm or 275 nm).

-

Sample Preparation: Dissolve the treprostinil API in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration.

-

Reference Standard: A qualified reference standard of this compound is required for accurate identification (by retention time) and quantification.

-

Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.

| Parameter | Typical Acceptance Criteria |

| Specificity | Baseline resolution between treprostinil and this compound peaks. |

| Linearity (R²) | ≥ 0.999 for the this compound standard. |

| Limit of Quantification (LOQ) | Signal-to-noise ratio of ≥ 10. |

| Accuracy (% Recovery) | 80-120% for spiked samples. |

| Precision (% RSD) | ≤ 5% for replicate injections. |

Strategies for Controlling the Formation of this compound

Based on the proposed formation mechanism, the following strategies can be implemented to minimize the level of this compound in the final product:

-

Optimization of the Alkylation Reaction:

-

Temperature and Time Studies: Conduct studies to determine the optimal temperature and reaction time to drive the reaction to completion.

-

Base and Solvent Screening: Evaluate different bases and solvents to enhance the reaction kinetics and yield. Polar aprotic solvents like DMF or DMSO are often effective for Williamson ether synthesis.[10]

-

Reagent Stoichiometry: Ensure a slight excess of the alkylating agent and base is used to maximize the conversion of the benzindene triol.

-

-

In-Process Controls (IPCs): Implement IPCs using the validated HPLC method to monitor the disappearance of the benzindene triol during the alkylation step. The reaction should be continued until the level of the starting material is below a predetermined threshold.

-

Purification: If this compound is still present after the reaction, the purification process for the final API must be robust enough to remove it to the desired level. This may involve:

-

Recrystallization: Develop a crystallization process with a solvent system that has significantly different solubilities for treprostinil and this compound.

-

Chromatography: In some cases, preparative chromatography may be necessary to achieve the required purity.

-

Conclusion

The formation of this compound is best understood as a consequence of an incomplete alkylation of the benzindene triol intermediate during the synthesis of treprostinil. By focusing on optimizing this key synthetic step and implementing rigorous in-process controls and robust purification strategies, the level of this critical impurity can be effectively controlled. This in-depth understanding of the underlying chemical mechanisms empowers researchers and drug development professionals to produce treprostinil of the highest possible purity, ensuring the safety and efficacy of this vital therapeutic agent.

References

-

Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.

-

Benchchem. Common side reactions in the Williamson synthesis of ethers.

-

Chemguide. Hydrolysing Nitriles.

-

Lumen Learning. Organic Chemistry II: Hydrolysis of nitriles.

-

Wikipedia. Williamson ether synthesis.

-

Organic Chemistry. Nitrile to Acid - Common Conditions.

-

YouTube. Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids.

-

WIPO Patentscope. WO/2012/009816 SYNTHESIS OF TREPROSTINIL AND INTERMEDIATES USEFUL THEREIN.

-

Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.

-

ACS Publications. Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions.

-

UCL Discovery. Synthetic routes to treprostinil N-acyl methylsulfonamide.

-

Wikipedia. Decarboxylation.

-

LNEYA Industrial Chillers Manufacturer. What are the conditions for the decarboxylation reaction? How to control the temperature of heating?.

-

ChemicalBook. Treprostinil synthesis.

-

RSC Publishing. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions.

-

Master Organic Chemistry. The Williamson Ether Synthesis.

-

Exporter China. What Is the Mechanism of Phenol Alkylation?.

-

Google Patents. EP0818435A1 - Process for the decarboxylation of aromatic carboxylic acids.

-

Organic Chemistry Tutor. Decarboxylation of Carboxylic Acids.

-

Google Patents. US8748657B2 - Process to prepare treprostinil.

-

Patsnap Synapse. What is the mechanism of Treprostinil?.

-

PubMed. Alkylation of phenol: a mechanistic view.

-

ResearchGate. (PDF) Alkylation of Phenol: A Mechanistic View.

-

Alfa Chemistry. Alkylation and Dealkylation of Phenols and Application of Magnesium Iodide in Dealkylation of Phenol Ethers.

-

Organic Chemistry Portal. Dehydrative C-H Alkylation and Alkenylation of Phenols with Alcohols: Expedient Synthesis for Substituted Phenols and Benzofurans.

-

ResearchGate. Synthesis and stability of strongly acidic benzamide derivatives.

-

ANU Open Research. Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water.

-

Benchchem. stability of 1,1-diethoxyethene under acidic vs. basic conditions.

-

NIH. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions.

-

RSC Publishing. Amorphous RuPd bimetallene for hydrogen evolution reaction in acidic and alkaline conditions: a first-principles study.

Sources

- 1. WO2012009816A1 - Synthesis of treprostinil and intermediates useful therein - Google Patents [patents.google.com]

- 2. francis-press.com [francis-press.com]

- 3. What is the mechanism of Treprostinil? [synapse.patsnap.com]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]

- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. tsapps.nist.gov [tsapps.nist.gov]

- 12. lneya.com [lneya.com]

Methodological & Application

Application Note: A Validated LC-MS/MS Method for the Quantification of Descarboxymethyl Treprostinil in Human Plasma

Abstract

This document details the development and validation of a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of descarboxymethyl treprostinil in human plasma. This compound is a primary metabolite of treprostinil, a prostacyclin analog used in the treatment of pulmonary arterial hypertension (PAH)[1][2][3]. Accurate measurement of this metabolite is crucial for comprehensive pharmacokinetic (PK) and metabolism studies. This method employs a simple and efficient sample preparation strategy using solid-phase extraction (SPE), followed by rapid chromatographic separation and detection by a triple quadrupole mass spectrometer. The method was validated according to the principles outlined in the FDA's Bioanalytical Method Validation Guidance for Industry, demonstrating excellent linearity, accuracy, precision, and stability[4][5].

Introduction

Treprostinil is a critical therapy for patients with PAH, acting as a potent vasodilator and inhibitor of platelet aggregation[2][3]. The drug is extensively metabolized in the liver, primarily by the CYP2C8 enzyme, into several metabolites that are excreted in the urine[1][2][6]. This compound is one of the key metabolites formed. To fully understand the absorption, distribution, metabolism, and excretion (ADME) properties of treprostinil, a reliable method for quantifying its major metabolites is essential.

The development of a bioanalytical method for an acidic metabolite like this compound in a complex biological matrix such as plasma presents several challenges. These include achieving high extraction recovery, minimizing matrix effects, and ensuring high sensitivity to capture the full pharmacokinetic profile. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the technology of choice for this application due to its inherent selectivity and sensitivity[7][8]. This application note provides a complete, step-by-step protocol for the analysis of this compound, from sample preparation to data acquisition and analysis, intended for use by researchers in drug development and clinical pharmacology.

Method Development Strategy

The primary objective was to develop a method that is both rapid and highly reliable for routine analysis in a regulated bioanalytical laboratory.

Rationale for LC-MS/MS

LC-MS/MS was selected as the analytical platform for its superior performance characteristics[8][9].

-

Selectivity: Tandem mass spectrometry, operating in Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity by monitoring a specific precursor-to-product ion transition, effectively eliminating interference from endogenous matrix components.

-

Sensitivity: LC-MS/MS offers the low limits of quantification (LLOQ) necessary to characterize the terminal elimination phase of the metabolite's pharmacokinetic profile[9].

-

Speed: Modern UHPLC systems allow for rapid gradient elution, enabling short run times without compromising chromatographic resolution[7].

Sample Preparation: Solid-Phase Extraction (SPE)

While simpler techniques like protein precipitation (PPT) are fast, they often result in significant matrix effects and lower sensitivity[7][10]. For an acidic drug metabolite, a more rigorous cleanup is beneficial. Solid-phase extraction (SPE) was chosen to achieve the cleanest extracts and highest concentration factor.

-

Causality: this compound, being a carboxylic acid, can be efficiently extracted using a nonpolar or a mixed-mode anion exchange SPE sorbent[11][12]. A polymeric reversed-phase sorbent was selected for this method. By acidifying the plasma sample, the carboxyl group of the analyte is protonated (neutralized), allowing it to be retained on the nonpolar sorbent. This approach avoids interference from endogenous anions like phosphates and citrates that can compete with the analyte on an anion-exchange sorbent[11]. A simple wash and elution protocol provides high, reproducible recoveries[13][14].

Chromatography